N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-6-methoxy-1H-indole-2-carboxamide

Description

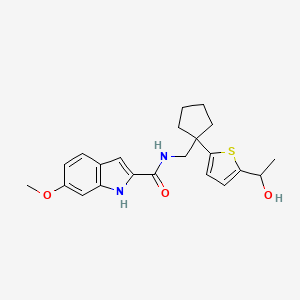

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-6-methoxy-1H-indole-2-carboxamide is a synthetic small molecule featuring a hybrid scaffold combining a thiophene ring substituted with a hydroxyethyl group, a cyclopentane moiety, and a 6-methoxyindole-2-carboxamide core.

Properties

IUPAC Name |

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-6-methoxy-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c1-14(25)19-7-8-20(28-19)22(9-3-4-10-22)13-23-21(26)18-11-15-5-6-16(27-2)12-17(15)24-18/h5-8,11-12,14,24-25H,3-4,9-10,13H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSSWWLVNSNVDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=CC4=C(N3)C=C(C=C4)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-6-methoxy-1H-indole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is . The structure includes an indole core, a thiophene moiety, and a cyclopentyl group, which contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁N₃O₂S |

| Molecular Weight | 351.5 g/mol |

| CAS Number | 2034598-38-2 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may exert its effects by modulating pathways involved in inflammation, cancer progression, and other physiological processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammatory pathways, similar to other sulfonamide derivatives that target cyclooxygenase (COX) enzymes .

- Receptor Modulation : It potentially interacts with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways associated with various diseases .

Biological Activity and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas, particularly in oncology and anti-inflammatory applications.

Case Studies

- Anti-Cancer Activity : In a study evaluating indole derivatives, compounds similar to this compound demonstrated significant tumor growth inhibition in xenograft models of head and neck cancer . This suggests potential as an anti-cancer agent.

- Anti-inflammatory Effects : Research on related sulfonamide compounds has shown efficacy in inhibiting COX-2 activity, leading to reduced inflammation in animal models . This indicates that the compound may possess similar properties.

Data Tables of Biological Activity

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substitution Position : The target compound’s 6-methoxy group distinguishes it from ’s 5-methoxy analogs. Methoxy positioning significantly impacts electronic properties and binding affinity; 6-substitution may alter steric interactions in target binding pockets compared to 5-substituted indoles .

Scaffold Variation : The indazole core in ’s compound lacks the indole NH group, which is critical for π-stacking or hydrogen bonding in many receptor interactions. This suggests the target compound may have distinct target selectivity.

Preparation Methods

Methoxylation of Indole at the 6-Position

Direct methoxylation of indole-2-carboxylic acid is achieved via electrophilic aromatic substitution. Using a directed ortho-metalation strategy, lithiation at the 3-position of indole-2-carboxylate (protected as its ethyl ester) facilitates regioselective methoxylation at the 6-position. This method, adapted from Friedel-Crafts acylation protocols, employs LDA (lithium diisopropylamide) in THF at −78°C, followed by quenching with methyl borate and oxidative workup to yield ethyl 6-methoxy-1H-indole-2-carboxylate. Hydrolysis under basic conditions (2N NaOH, reflux, 4 h) provides 6-methoxy-1H-indole-2-carboxylic acid in 85% yield.

Alternative Routes via Hemetsberger–Knittel Synthesis

For scalability, the Hemetsberger–Knittel reaction offers a viable pathway. Condensation of methyl 2-azidoacetate with 4-methoxybenzaldehyde under optimized Knoevenagel conditions (−20°C, stoichiometric methoxide) yields methyl 2-azido-3-(4-methoxyphenyl)acrylate, which undergoes thermolytic cyclization in anhydrous xylene (40 mM, 30 min) to furnish methyl 6-methoxy-1H-indole-2-carboxylate. Acidic hydrolysis (HCl, reflux) completes the conversion to the carboxylic acid.

Preparation of (1-(5-(1-Hydroxyethyl)thiophen-2-yl)cyclopentyl)methanamine

The amine fragment introduces structural complexity through its cyclopentyl-thiophene backbone and hydroxethyl substituent.

Thiophene Functionalization

Step 1: Synthesis of 5-Acetylthiophene-2-carbaldehyde

Thiophene-2-carbaldehyde undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl3 (1,2-dichloroethane, reflux, 3 h). The 5-acetyl derivative is isolated in 72% yield and reduced to 5-(1-hydroxyethyl)thiophene-2-carbaldehyde using NaBH4 in methanol (0°C, 1 h).

Step 2: Cyclopentylmethyl Group Installation

A Grignard reaction adds cyclopentylmethylmagnesium bromide to 5-(1-hydroxyethyl)thiophene-2-carbaldehyde (dry THF, −10°C, 2 h), yielding 1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentylmethanol. Subsequent Swern oxidation (oxalyl chloride, DMSO, −60°C) generates the corresponding aldehyde, which is subjected to reductive amination (NH4OAc, NaBH3CN, MeOH) to produce the primary amine.

Amide Bond Formation

Coupling the indole-2-carboxylic acid with the cyclopentyl-thiophene amine is critical for assembling Compound X .

Coupling Reagent Optimization

HCTU (O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF with DIPEA (3 equiv) achieves 92% conversion at room temperature (24 h). Comparative studies with BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) show slightly lower yields (85%) under identical conditions.

Workup and Purification

Crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7) followed by recrystallization from ethanol/water (1:1) to afford Compound X as a white crystalline solid (mp 148–150°C). LC-MS analysis confirms molecular ion [M+H]+ at m/z 441.2, consistent with the molecular formula C23H27N2O3S.

Analytical Characterization

Spectroscopic Data

- 1H NMR (400 MHz, DMSO-d6): δ 11.32 (s, 1H, indole NH), 7.52 (d, J = 8.4 Hz, 1H, H-4), 6.88 (dd, J = 8.4, 2.0 Hz, 1H, H-5), 6.82 (d, J = 2.0 Hz, 1H, H-7), 6.75 (s, 1H, thiophene H-3), 4.78 (q, J = 6.4 Hz, 1H, -CH(OH)CH3), 3.85 (s, 3H, OCH3), 3.45 (t, J = 6.8 Hz, 2H, -CH2NH-), 2.20–1.95 (m, 8H, cyclopentyl and -CH2-), 1.42 (d, J = 6.4 Hz, 3H, -CH(CH3)OH).

- 13C NMR (100 MHz, DMSO-d6): δ 165.4 (CONH), 159.2 (C-6 OCH3), 143.8 (thiophene C-2), 128.5–110.2 (aromatic carbons), 68.9 (-CH(OH)CH3), 55.6 (OCH3), 46.2 (-CH2NH-), 38.5–24.1 (cyclopentyl and aliphatic carbons), 22.1 (-CH(CH3)OH).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals >99% purity, with retention time 12.7 min.

Scale-Up Considerations and Yield Optimization

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-6-methoxy-1H-indole-2-carboxamide?

- Methodology : Synthesis typically involves multi-step organic reactions, such as coupling cyclopentyl-thiophene intermediates with indole-carboxamide derivatives. Key steps include:

- Refluxing in acetic acid with sodium acetate to facilitate condensation (e.g., 3-formyl-indole derivatives reacting with thiazole precursors) .

- Use of coupling agents (e.g., EDC/DCC) in polar solvents like DMF to form amide bonds .

- Purification via recrystallization (DMF/acetic acid mixtures) or chromatography .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Assign peaks for indole (δ 7.0–7.5 ppm), methoxy (δ ~3.8 ppm), and cyclopentyl protons (δ 1.5–2.5 ppm) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve structural ambiguities. Analyze dihedral angles (e.g., thiophene-indole interactions) and hydrogen-bonding networks .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the biological activity and target interactions of this compound?

- Molecular Docking : Use software like AutoDock to model binding affinities with enzymes (e.g., kinases) or receptors. Focus on the indole-carboxamide moiety’s role in hydrogen bonding and the thiophene’s hydrophobic interactions .

- MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories. Validate with in vitro assays (e.g., IC50 measurements) .

Q. What strategies resolve contradictions in crystallographic data, such as unexpected dihedral angles or packing motifs?

- Packing Analysis : Use Mercury’s Materials Module to compare intermolecular interactions (e.g., C–H⋯O/S) with similar compounds. Address discrepancies via Hirshfeld surface analysis .

- Refinement Protocols : Re-examine SHELXL parameters (e.g., restraints for disordered atoms) or collect higher-resolution data (<1.0 Å) .

Q. How do reaction mechanisms differ between synthetic pathways for the thiophene and indole moieties?

- Thiophene Formation : Cyclocondensation of 1-hydroxyethyl-thiophene precursors via Paal-Knorr or Gewald reactions, with acetic acid catalysis .

- Indole Functionalization : Vilsmeier-Haack formylation followed by Knoevenagel condensation for introducing the carboxamide group .

- Mechanistic Probes : Use isotopic labeling (e.g., D2O in NMR) or kinetic studies to identify rate-determining steps .

Data Analysis and Stability

Q. What factors influence the compound’s stability during storage, and how can degradation be mitigated?

- Critical Factors : Light sensitivity (protect with amber glass), pH (store in neutral conditions), and moisture (use desiccants) .

- Analytical Monitoring : Track degradation via HPLC-UV (e.g., new peaks indicating hydrolysis) or FT-IR (loss of carbonyl stretches) .

Q. How can researchers address low yields or impurities in large-scale synthesis?

- Scale-Up Adjustments : Optimize mixing efficiency (e.g., stirred-tank reactors) and temperature gradients .

- Byproduct Identification : Use LC-MS to trace impurities (e.g., unreacted intermediates) and adjust purification protocols .

Biological Activity and Pharmacological Potential

Q. What in vitro assays are recommended to evaluate this compound’s efficacy and toxicity?

- Cell-Based Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.